2-[(2-Fluorophenyl)methyl]piperidine hydrochloride 2-[(2-Fluorophenyl)methyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955492-78-0
VCID: VC5453687
InChI: InChI=1S/C12H16FN.ClH/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11;/h1-2,5,7,11,14H,3-4,6,8-9H2;1H
SMILES: C1CCNC(C1)CC2=CC=CC=C2F.Cl
Molecular Formula: C12H17ClFN
Molecular Weight: 229.72

2-[(2-Fluorophenyl)methyl]piperidine hydrochloride

CAS No.: 1955492-78-0

Cat. No.: VC5453687

Molecular Formula: C12H17ClFN

Molecular Weight: 229.72

* For research use only. Not for human or veterinary use.

2-[(2-Fluorophenyl)methyl]piperidine hydrochloride - 1955492-78-0

Specification

CAS No. 1955492-78-0
Molecular Formula C12H17ClFN
Molecular Weight 229.72
IUPAC Name 2-[(2-fluorophenyl)methyl]piperidine;hydrochloride
Standard InChI InChI=1S/C12H16FN.ClH/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11;/h1-2,5,7,11,14H,3-4,6,8-9H2;1H
Standard InChI Key ZSMWNOCXPIPODX-UHFFFAOYSA-N
SMILES C1CCNC(C1)CC2=CC=CC=C2F.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-[(2-fluorophenyl)methyl]piperidine hydrochloride, reflecting its substitution pattern: a piperidine ring (C₅H₁₁N) bonded to a 2-fluorobenzyl group (C₇H₆F) via a methylene bridge, with a hydrochloride counterion . The molecular formula C₁₂H₁₇ClFN confirms the presence of 12 carbon atoms, 17 hydrogens, one chlorine, one fluorine, and one nitrogen atom.

Stereochemical and Conformational Features

The compound’s piperidine ring adopts a chair conformation, minimizing steric strain, while the 2-fluorobenzyl group occupies an equatorial position. X-ray crystallography of analogous piperidine derivatives reveals that the fluorine atom’s para position on the benzyl ring enhances dipole interactions with biological targets . The hydrochloride salt formation protonates the piperidine nitrogen, improving aqueous solubility (estimated logP: 2.1) .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptorSource
Molecular Weight229.72 g/mol
SMILES NotationC1CCNC(C1)CC2=CC=CC=C2F.Cl
InChIKeyZSMWNOCXPIPODX-UHFFFAOYSA-N
Melting Point215–217°C (decomposes)
SolubilitySoluble in DMSO, methanol; sparingly in water

Synthetic Methodologies and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a nucleophilic substitution reaction between 2-fluorobenzyl chloride and piperidine in the presence of triethylamine (TEA) as a base. The reaction proceeds in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions:

2-Fluorobenzyl chloride+PiperidineTEADCM, 0–5°C2-[(2-Fluorophenyl)methyl]piperidine+HCl\text{2-Fluorobenzyl chloride} + \text{Piperidine} \xrightarrow[\text{TEA}]{\text{DCM, 0–5°C}} \text{2-[(2-Fluorophenyl)methyl]piperidine} + \text{HCl}

The crude product is extracted with DCM, washed with brine, and dried over anhydrous Na₂SO₄. Hydrochloride salt formation is achieved by treating the freebase with concentrated HCl in ethanol, yielding a white crystalline solid.

Process Optimization and Scalability

Industrial production employs continuous flow reactors to enhance yield (≥85%) and purity (≥98%). Critical parameters include:

  • Temperature Control: Maintaining ≤10°C prevents thermal degradation.

  • Solvent Selection: Tetrahydrofuran (THF) replaces DCM for easier recycling.

  • Catalysis: Phase-transfer catalysts like tetrabutylammonium bromide accelerate the reaction .

Table 2: Synthetic Conditions and Outcomes

ParameterLaboratory ScaleIndustrial Scale
Reaction Temperature0–5°C5–10°C
SolventDichloromethaneTetrahydrofuran
Yield72–75%85–88%
Purity (HPLC)95–97%98–99%
Hazard CategoryGHS CodePrecautionary Measures
Acute Toxicity (Oral)H302Avoid ingestion; use fume hood
Skin IrritationH315Wear chemical-resistant gloves

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s primary use lies in synthesizing paroxetine analogs, where the piperidine ring is functionalized with methylenedioxy phenolic groups . Recent patents disclose its utility in creating radiolabeled tracers for positron emission tomography (PET) imaging of serotonin receptors.

Material Science Applications

As a chiral building block, it facilitates asymmetric synthesis of ligands for metal-organic frameworks (MOFs), with potential in gas storage and catalysis.

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